1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C11H11BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with benzenesulfonyl chloride and bromine. The reaction conditions often include the use of a base such as triethylamine to facilitate the sulfonylation and bromination processes. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications .
Scientific Research Applications
1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and bromine groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Benzenesulfonyl-4-bromo-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromopyrazole: This compound lacks the benzenesulfonyl group, making it less versatile in certain chemical reactions.
3,5-Dimethylpyrazole: This compound lacks both the bromine and benzenesulfonyl groups, resulting in different reactivity and applications.
1-Benzenesulfonylpyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility for various applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-11(12)9(2)14(13-8)17(15,16)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFRYBNFVJNFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415873 |
Source
|
Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130874-32-7 |
Source
|
Record name | 1-BENZENESULFONYL-4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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